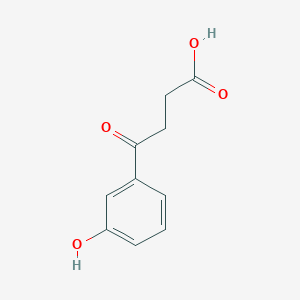

4-(3-Hydroxyphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,11H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRZHQLWTDIFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296943 | |

| Record name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56872-07-2 | |

| Record name | NSC112804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 4 3 Hydroxyphenyl 4 Oxobutanoic Acid

Synthetic Approaches for 4-(3-Hydroxyphenyl)-4-oxobutanoic Acid

The synthesis of this compound is most commonly achieved through a classic electrophilic aromatic substitution reaction.

Reported Laboratory Synthesis Protocols

The primary laboratory method for the preparation of this compound is the Friedel-Crafts acylation of phenol (B47542) with succinic anhydride (B1165640). organic-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium ion from succinic anhydride and the Lewis acid catalyst. This electrophile then attacks the electron-rich phenol ring. Due to the ortho- and para-directing nature of the hydroxyl group on the phenol ring, a mixture of isomers is possible. However, the formation of the meta-substituted product is less favored. To obtain the desired 3-hydroxy isomer, specific reaction conditions or starting with a meta-directing protected phenol might be necessary, followed by deprotection. An alternative is the acylation of a less activated benzene (B151609) ring followed by introduction of the hydroxyl group.

A general representation of the Friedel-Crafts acylation is shown below:

Reaction Scheme:

| Reactant | Reagent | Catalyst | Product |

| Phenol | Succinic Anhydride | Aluminum Chloride | This compound (and isomers) |

This interactive table summarizes the key components of the Friedel-Crafts acylation for the synthesis of the title compound.

Utilization as a Synthetic Precursor in Organic Synthesis

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid group, makes it a valuable starting material for the synthesis of various heterocyclic compounds.

Quinazoline (B50416) and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The 1,3-dicarbonyl moiety, which can be seen as a masked form within the 4-oxo-butanoic acid structure, is a key synthon for quinazoline synthesis.

One potential pathway for the synthesis of quinazoline derivatives from this compound involves its reaction with 2-aminobenzamides or related compounds. The ketone carbonyl group of the butanoic acid can react with the amino group of the 2-aminobenzamide (B116534) to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the quinazoline ring system. The carboxylic acid group may need to be protected or could participate in the reaction under specific conditions.

Pyrimidines are another class of essential heterocyclic compounds found in nucleic acids and various bioactive molecules. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative.

This compound can be considered a precursor to a 1,3-dicarbonyl equivalent. The reaction would likely proceed by condensation of the ketoacid with a suitable nitrogen-containing reagent like guanidine (B92328) or urea. The ketone and carboxylic acid functionalities provide the necessary electrophilic centers for the cyclization reaction to form the pyrimidine (B1678525) ring.

Azoles, which include imidazoles, oxazoles, and thiazoles, are five-membered heterocyclic compounds containing at least one nitrogen atom and another heteroatom. The synthesis of azoles can often be achieved from 1,3-dicarbonyl compounds.

The 4-oxobutanoic acid scaffold can be utilized in the synthesis of various azole derivatives. For instance, reaction with ammonia (B1221849) or primary amines and an aldehyde can lead to imidazole (B134444) derivatives (Hantzsch synthesis). Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reaction with hydrazine (B178648) can produce pyrazoles. The presence of the phenolic hydroxyl group offers a site for further functionalization of the resulting azole derivatives.

Mechanistic Studies of Reactions Involving the 4-Oxobutanoic Acid Scaffold

The reactivity of the 4-oxobutanoic acid scaffold is dictated by the presence of the ketone and carboxylic acid functional groups. Mechanistic studies have often focused on the cyclization reactions of these compounds.

Research has shown that 4-aryl-4-oxobutanoic acids can react with terminal aliphatic N,N-diamines to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.netarabjchem.org The reaction mechanism is proposed to initiate with the formation of a salt between the carboxylic acid and the diamine. This is followed by two sequential dehydration steps, leading first to the formation of an amide intermediate and subsequently to the final heterocyclic product through intramolecular cyclization. researchgate.netarabjchem.org

The study of these reaction paths reveals that the initial acid-base reaction is a crucial step, and the subsequent cyclization is driven by the proximity of the reacting functional groups. The nature of the aryl substituent can influence the reaction rate and yield by altering the electrophilicity of the carbonyl carbon.

Oxidation Reactions and Associated Mechanisms

The chemical behavior of this compound in oxidation reactions is primarily dictated by the presence of the phenolic hydroxyl group and the keto-acid moiety. While specific studies on the comprehensive oxidation of this particular molecule are not extensively detailed in publicly available literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups.

The phenolic hydroxyl group renders the aromatic ring susceptible to oxidation. libretexts.org Under controlled conditions, oxidation can lead to the formation of various products, including quinone-type structures. libretexts.org The reaction mechanism typically involves the formation of a phenoxy radical, which can then undergo further reactions. The specific outcome of the oxidation is highly dependent on the oxidant used, the reaction conditions (such as temperature and pH), and the presence of catalysts.

For instance, phenols are readily oxidized by strong oxidizing agents like chromic acid. libretexts.org In the case of this compound, such a reaction would likely target the phenolic ring, potentially leading to the formation of a benzoquinone derivative. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic attack by the oxidizing species. blogspot.com

The aliphatic chain containing the ketone and carboxylic acid can also undergo oxidation under more forceful conditions, potentially leading to cleavage of the carbon-carbon bonds. However, the phenolic hydroxyl group is generally the more reactive site for oxidation under milder conditions.

| Oxidizing Agent | Potential Product Type | General Mechanism |

| Chromic Acid | Benzoquinone derivative | Electrophilic attack on the activated aromatic ring |

| Fremy's Salt | Quinone | Radical-mediated oxidation |

| Mild Oxidants | Dimerization/Polymerization | Formation of phenoxy radicals followed by coupling |

Derivatization Reactions and Functional Group Transformations

The trifunctional nature of this compound, possessing a phenolic hydroxyl, a ketone, and a carboxylic acid group, allows for a wide array of derivatization reactions and functional group transformations. These reactions are crucial for modifying the molecule's properties for various applications, including analytical characterization and the synthesis of more complex structures.

Reactions of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group can undergo several common derivatization reactions:

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding phenolic esters. nih.gov

Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) results in the formation of ethers.

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl group into a trimethylsilyl (B98337) ether. This is a common derivatization technique for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility and thermal stability. nih.gov

Reactions of the Ketone Group:

The ketone carbonyl group is susceptible to nucleophilic addition reactions:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). jackwestin.com

Acetal/Ketal Formation: Reaction with alcohols in the presence of an acid catalyst forms acetals or ketals, which can serve as protecting groups for the carbonyl functionality. libretexts.org

Oxime Formation: Condensation with hydroxylamine leads to the formation of an oxime. This reaction is often used for the characterization and analysis of ketones.

Reactions of the Carboxylic Acid Group:

The carboxylic acid group can be transformed into a variety of derivatives:

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, yields the corresponding ester. libretexts.org Alternatively, reaction with alkyl halides in the presence of a base can also produce esters.

Amide Formation: Reaction with amines, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces amides. libretexts.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride. libretexts.orglibretexts.org

The selective derivatization of one functional group in the presence of the others can be achieved by careful choice of reagents and reaction conditions. For example, the phenolic hydroxyl group is more acidic than the carboxylic acid proton, which can be exploited for selective deprotonation and subsequent reaction.

| Functional Group | Reagent | Product Type |

| Phenolic Hydroxyl | Acyl Chloride/Base | Phenolic Ester |

| Phenolic Hydroxyl | Alkyl Halide/Base | Phenolic Ether |

| Ketone | Sodium Borohydride | Secondary Alcohol |

| Ketone | Alcohol/Acid Catalyst | Acetal/Ketal |

| Carboxylic Acid | Alcohol/Acid Catalyst | Ester |

| Carboxylic Acid | Amine/DCC | Amide |

| Carboxylic Acid | Thionyl Chloride | Acid Chloride |

Computational and Theoretical Investigations of 4 3 Hydroxyphenyl 4 Oxobutanoic Acid and Analogs

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to investigate the structural, electronic, and dynamic properties of molecules like 4-(3-Hydroxyphenyl)-4-oxobutanoic acid. Through molecular modeling and simulation, researchers can gain insights into molecular behavior at an atomic level, complementing experimental studies.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the conformational changes and interactions of a molecule within a simulated environment, such as in solution or bound to a biological target. rsc.org For compounds related to this compound, MD simulations have been instrumental in understanding their behavior.

For instance, MD simulations have been employed to study the interaction between various enzyme targets and their substrates or inhibitors. mdpi.com In studies of related keto-acid compounds, simulations lasting hundreds of nanoseconds have been used to monitor the structural stability of ligand-enzyme complexes, often measured by the root mean square deviation (RMSD). mdpi.com These simulations can reveal how a molecule, such as a 4-oxobutanoic acid derivative, fits into the active site of an enzyme and how its binding is stabilized by various interactions. nih.gov

MD simulations can also elucidate the role of specific residues within an enzyme's active site. For example, studies on dihydrodipicolinate synthase (DHDPS) have used MD simulations to identify key amino acid residues, like Arg140, that are crucial for coordinating the entry of substrates into the active site. youtube.com Such insights are valuable for understanding the catalytic mechanisms of enzymes that may interact with this compound. Furthermore, MD simulations can be used to explore the effects of mutations on enzyme activity by observing changes in the dynamics and interactions of the enzyme-ligand complex. mdpi.com

The following table summarizes representative parameters used in MD simulations of enzyme-ligand complexes relevant to the study of 4-oxobutanoic acid analogs.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Simulation Time | 10 - 500 ns | To allow for sufficient sampling of conformational space and observation of binding events. mdpi.comnih.gov |

| Force Field | AMBER, CHARMM, GROMOS | To describe the potential energy of the system and govern the interactions between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) | To simulate the physiological environment and its effect on molecular interactions. |

| Temperature | 293 - 353 K | To mimic physiological conditions. nih.gov |

| Pressure | 5 - 30 MPa | To maintain constant pressure in the simulation box. nih.gov |

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of molecules with high accuracy. researchgate.net DFT has been widely applied to study the properties of compounds structurally similar to this compound. iipseries.orgmdpi.com

These calculations can predict various molecular properties, including optimized geometries, vibrational frequencies (FT-IR and FT-Raman spectra), and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity of a molecule. semanticscholar.org For example, a smaller energy gap suggests higher reactivity.

DFT studies on related hydroxyphenyl compounds have been used to identify reactive sites within the molecule. mdpi.com The molecular electrostatic potential (MEP) map, for instance, can visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. uns.ac.rs In the case of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations revealed that the oxygen atoms and the π-system are electron-rich regions, making them likely sites for electrophilic attack. mdpi.com

Furthermore, DFT can be used to study tautomerism, which is relevant for 4-oxobutanoic acid derivatives that can exist in keto-enol forms. researchgate.net Calculations can predict the relative stability of different tautomers in various environments, such as in the gas phase or in a solvent. researchgate.netnih.gov For 4-phenyl-2,4-dioxobutanoic acid, quantum chemical calculations helped to determine the relative stability of its tautomeric forms, with results showing good agreement with experimental NMR data when explicit water molecules were included in the calculations. researchgate.net

Below is a table of quantum chemical parameters that can be calculated using DFT and their significance in understanding the reactivity of a molecule like this compound.

| Quantum Chemical Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates the ease of modification of the electron cloud. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. mdpi.com |

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-protein interactions.

Molecular docking can predict how a ligand, such as an analog of this compound, binds to the active site of a protein. The results of a docking simulation are typically a set of possible binding poses, each with a corresponding scoring function value that estimates the binding affinity. mdpi.com

In a study on a related 4-oxobutanoic acid derivative, molecular docking was used to predict its inhibitory activity against 2-deoxy-d-gluconate 3-dehydrogenase. uns.ac.rs The docking results can be visualized to understand the specific amino acid residues involved in the binding. For instance, the carbonyl group and the carboxylic acid moiety of this compound would be expected to form hydrogen bonds with polar residues in the active site of a target enzyme.

The following table outlines the types of interactions that can be predicted by molecular docking and their importance in ligand-protein binding.

| Interaction Type | Description | Potential Role in Binding of this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl group, carbonyl oxygen, and carboxylic acid group can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com |

| Salt Bridges | A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions between oppositely charged residues. | The deprotonated carboxylic acid can form salt bridges with positively charged residues like lysine (B10760008) and arginine. nih.gov |

Molecular docking is a cornerstone of rational drug design, enabling the design of new molecules with improved binding affinity and selectivity for a specific biological target. researchgate.net By understanding the structure-activity relationships (SAR) of a series of compounds, medicinal chemists can make targeted modifications to a lead molecule to enhance its biological activity. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is an important target in cancer therapy, and numerous inhibitors have been designed to target its kinase activity. nih.govmdpi.com The rational design of VEGFR-2 inhibitors often involves identifying a core scaffold that fits into the ATP-binding site and then modifying its substituents to optimize interactions with the surrounding amino acid residues. researchgate.netresearchgate.net

While this compound itself is not a known VEGFR-2 inhibitor, its chemical structure contains features that could be incorporated into the design of new inhibitors. For example, the hydroxyphenyl group could be modified to enhance interactions with the hinge region of the kinase, a common binding motif for VEGFR-2 inhibitors. nih.gov Docking studies can be used to virtually screen a library of designed analogs and prioritize those with the most promising predicted binding affinities for synthesis and biological evaluation. nih.gov

The process of rational design often involves an iterative cycle of design, synthesis, and testing. Computational methods like molecular docking play a crucial role in the design phase, helping to guide the synthetic efforts towards more potent and selective compounds. researchgate.net

Biological Relevance and Biomedical Applications of 4 3 Hydroxyphenyl 4 Oxobutanoic Acid Derivatives and Analogs

Biotransformation Pathways and Endogenous Occurrence of Related Compounds

The significance of 4-(3-hydroxyphenyl)-4-oxobutanoic acid derivatives in biological systems is intrinsically linked to fundamental metabolic pathways, particularly the catabolism of the essential amino acid L-tryptophan.

The kynurenine (B1673888) pathway is the principal route for tryptophan degradation in mammals, accounting for approximately 95% of its catabolism. nih.govnih.gov This complex cascade of enzymatic reactions begins with the conversion of L-tryptophan to N'-formylkynurenine, a step catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) primarily in the liver, and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govnih.gov N'-formylkynurenine is subsequently hydrolyzed to L-kynurenine. nih.gov

L-kynurenine stands at a critical juncture in the pathway, from which several metabolic branches diverge. taylorandfrancis.com One of the primary routes involves the hydroxylation of L-kynurenine by the enzyme kynurenine 3-monooxygenase (KMO) to produce L-3-hydroxykynurenine (3-HK). nih.govtaylorandfrancis.com This intermediate, L-3-hydroxykynurenine, serves as a crucial precursor for the biosynthesis of various downstream metabolites, including derivatives that are structurally related to this compound. taylorandfrancis.comnih.gov

A noteworthy example of a biologically significant derivative is 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside. This compound has been identified as the second most abundant low-molecular-weight UV filter present in the human lens. arvojournals.orgnih.gov Its primary physiological role is to absorb long-wave UV radiation (between 295 and 400 nm), thereby protecting the delicate tissues of the retina from potential photodamage. arvojournals.orgarvojournals.org This filtering action may also enhance visual acuity by reducing chromatic aberration. arvojournals.org

The biosynthesis of this vital UV filter is directly linked to the kynurenine pathway. It is derived from L-3-hydroxykynurenine O-β-d-glucoside, the most abundant UV filter in the lens. nih.govarvojournals.org The proposed biosynthetic pathway involves a slow, non-enzymatic deamination of L-3-hydroxykynurenine O-β-d-glucoside to form a reactive α,β-ketoalkene intermediate. arvojournals.orgarvojournals.org This intermediate is then rapidly reduced within the lens to yield 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside. nih.govarvojournals.org The biosynthesis of these UV filters appears to be activated at or shortly after birth, as they are not detected in fetal lenses. nih.govarvojournals.org The concentration of 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside is higher in the nucleus of the lens compared to the cortex and shows a slow decrease with age in both regions. arvojournals.org

| Compound | Precursor | Location | Primary Function |

|---|---|---|---|

| 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside | L-3-hydroxykynurenine O-β-d-glucoside | Human Lens | UV Radiation Filter |

Pharmacological Potential and Structure-Activity Relationship (SAR) Studies of Derivatives

The structural scaffold of 4-oxo-butanoic acids has been a subject of interest in medicinal chemistry for the design and development of pharmacologically active agents.

Researchers have synthesized and investigated various derivatives of 4-phenyl-4-oxobutanoic acid as potential therapeutic agents. For instance, a series of these derivatives were developed and studied as inhibitors of kynurenine 3-monooxygenase, a key enzyme in the tryptophan degradation pathway. nih.gov The inhibition of this enzyme is considered a potential mechanism for counteracting neuronal damage. nih.gov Modifications to the benzoylalanine side-chain of initial lead compounds led to the identification of more potent derivatives. nih.gov

The pharmacological activity of these derivatives is often assessed through enzyme inhibition profiling to identify their specific molecular targets. This approach is crucial for understanding their mechanism of action and for optimizing their therapeutic potential.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a major focus in the development of anticancer therapies. mdpi.comfrontiersin.org

While direct studies on this compound as a VEGFR-2 inhibitor are not prominent, the broader class of compounds containing related structural motifs, such as quinoxaline (B1680401) and quinazoline (B50416) derivatives, have been extensively investigated for this activity. nih.govnih.gov Structure-activity relationship (SAR) studies on these and other heterocyclic derivatives have provided insights into the key structural features required for potent VEGFR-2 inhibition. For example, in a series of nih.govarvojournals.orgnih.govtriazolo[4,3α]quinoxaline derivatives, the nature and position of substituents on the phenyl ring were found to significantly influence inhibitory activity. nih.gov Specifically, a 3-methoxy-4-hydroxyphenyl ring resulted in very potent activity. nih.gov Similarly, for other classes of inhibitors, the presence and location of groups like methyl, fluoro, and chloro on a phenyl ring were shown to modulate the inhibitory potency against VEGFR-2. nih.gov These studies highlight the importance of the hydrophobic and electronic properties of the substituents in achieving effective binding to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov

| Compound Class | Target Enzyme | Therapeutic Potential | Key SAR Finding Example |

|---|---|---|---|

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-monooxygenase | Neuroprotection | Modifications to the benzoylalanine side-chain improved potency. nih.gov |

| Quinoxaline/Quinazoline derivatives | VEGFR-2 | Anti-cancer (Anti-angiogenesis) | Substituents on the phenyl ring (e.g., 3-methoxy-4-hydroxyphenyl) significantly impact inhibitory activity. nih.gov |

Enzyme Inhibition Profiling and Target Identification

Studies on 3-Hydroxykynurenine Transaminase Inhibition

3-Hydroxykynurenine transaminase (HKT) is a critical enzyme in the tryptophan metabolism pathway, responsible for the detoxification of the potentially neurotoxic metabolite 3-hydroxykynurenine (3-HK). nih.govwikipedia.org The inhibition of this enzyme is being explored as a therapeutic strategy. HKT is a pyridoxal-5′-phosphate (PLP)-dependent enzyme that converts 3-HK into the stable xanthurenic acid. nih.gov

Analogs of this compound have been investigated as inhibitors of HKT. For instance, 4-(2-aminophenyl)-4-oxobutyric acid (4OB) has been identified as a competitive inhibitor of HKT from the malaria vector Anopheles gambiae (AgHKT). nih.gov Structural and computational studies on the HKT from Aedes aegypti (AeHKT), a vector for viruses like Zika and dengue, have sought to identify more potent inhibitors. Since HKT is found in mosquitoes but not in mammals, it represents an ideal target for developing specific inhibitors. nih.gov

In comparative studies, the binding energies of inhibitors to both AeHKT and AgHKT have been assessed. The cocrystallized inhibitor 4OB binds to AgHKT with a Ki of 300 μM. nih.gov Further research has shown that other derivatives, such as those from the 1,2,4-oxadiazole (B8745197) class, can act as noncompetitive inhibitors of AeHKT, potentially disrupting the detoxification of 3-HK. nih.gov These findings underscore the potential of developing derivatives based on the 4-oxo-butanoic acid scaffold to target mosquito-borne diseases by inhibiting HKT.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| 4-(2-aminophenyl)-4-oxobutyric acid (4OB) | AgHKT (Anopheles gambiae) | 300 μM | Competitive |

| 1,2,4-Oxadiazole derivatives | AeHKT (Aedes aegypti) | IC50 values from 35 to 340 μM | Noncompetitive |

Research into Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and repression of gene transcription. mdpi.com Abnormal HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research. mdpi.commdpi.com

Research has shown that certain phenolic acid metabolites, which are structurally related to this compound, can inhibit HDAC activity. gsartor.org For example, in studies using nuclear extracts from HT-29 human colon carcinoma cells, several of these compounds demonstrated potent HDAC inhibition. The inhibition of HDACs is linked to the suppression of malignant transformation and the stimulation of apoptosis in precancerous cells. nih.gov

Among the tested polyphenol metabolites, p-coumaric acid and 3-(4-OH-phenyl)-propionate were found to be effective HDAC inhibitors. gsartor.orgnih.gov The latter, a close structural analog, highlights the potential of the hydroxyphenyl-alkanoic acid scaffold for HDAC inhibition. These findings suggest that derivatives of this compound could be developed as novel HDAC inhibitors for therapeutic applications, particularly in oncology. nih.gov

| Compound | IC50 (mM) |

|---|---|

| Butyrate | 0.09 |

| p-Coumaric acid | 0.19 |

| 3-(4-OH-phenyl)-propionate | 0.62 |

| Caffeic acid | 0.85 |

Modulation of Cellular Pathways and Biological Processes (e.g., apoptosis induction)

The ability to modulate cellular pathways, particularly the induction of apoptosis (programmed cell death), is a cornerstone of many anticancer therapies. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govresearchgate.net

Derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to induce apoptosis. Studies on related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated structure-dependent cytotoxic activity against cancer cell lines like A549 non-small cell lung cancer cells. nih.govresearchgate.net The presence of the 4-hydroxyphenyl group is considered a promising pharmacophore for developing anticancer compounds. nih.gov

The mechanism of action for these compounds often involves triggering the apoptotic cascade. For instance, N-(4-Hydroxyphenyl) retinamide (B29671) has been shown to induce both differentiation and apoptosis in human glioblastoma cells. nih.gov The induction of apoptosis by such compounds can be mediated by the activation of key caspases, such as caspase-3. nih.gov This research indicates that analogs of this compound are promising candidates for the development of novel therapeutics that can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth. nih.govresearchgate.net

Advanced Analytical Techniques in Research of 4 3 Hydroxyphenyl 4 Oxobutanoic Acid and Its Metabolites

Mass Spectrometry-Based Characterization in Complex Biological Matrices (e.g., LC-MS/MS for metabolite detection)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the detection and quantification of "4-(3-Hydroxyphenyl)-4-oxobutanoic acid" and its metabolites in complex biological matrices such as plasma, urine, and tissue extracts. The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of target analytes amidst a vast excess of endogenous components.

The general workflow for LC-MS/MS-based metabolomics begins with sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. The extract is then subjected to chromatographic separation, typically using a reversed-phase column, before introduction into the mass spectrometer.

In the mass spectrometer, the parent compound and its metabolites are ionized, most commonly using electrospray ionization (ESI). The precursor ions are then selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification. While specific mass spectral data for "this compound" is not extensively reported in publicly available literature, the fragmentation of similar phenolic acids typically involves cleavage of the butanoic acid side chain and fragmentation of the aromatic ring. For instance, in the analysis of a related compound, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, electrospray mass spectrometry was successfully used to confirm its identity by detecting its M+1 molecular ion peak.

The table below illustrates the typical ions that might be monitored in an LC-MS/MS experiment for "this compound" and its potential metabolites. The exact masses and fragmentation patterns would need to be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

| This compound | [M-H]⁻ or [M+H]⁺ | Dependent on experimental conditions | Negative or Positive |

| Glucuronide Conjugate | [M-H]⁻ | Fragments corresponding to the aglycone and glucuronic acid | Negative |

| Sulfate (B86663) Conjugate | [M-H]⁻ | Fragments corresponding to the aglycone and sulfate group | Negative |

| Hydroxylated Metabolite | [M-H]⁻ or [M+H]⁺ | Dependent on hydroxylation position | Negative or Positive |

This table is illustrative and based on common metabolic pathways for phenolic compounds. Actual m/z values would require experimental determination.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (e.g., of synthetic derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound" and its synthetic derivatives. While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to fully characterize these molecules.

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the aromatic protons on the hydroxyphenyl ring and the aliphatic protons of the oxobutanoic acid chain. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) would reveal the neighboring protons.

The following table outlines the expected ¹H and ¹³C NMR chemical shift regions for the key functional groups in "this compound," based on general principles of NMR spectroscopy.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₄) | 6.5 - 8.0 | 110 - 160 |

| Aliphatic Protons (-CH₂-CH₂-) | 2.0 - 3.5 | 20 - 40 |

| Carbonyl Carbon (C=O) | - | 190 - 210 (ketone), 170 - 185 (acid) |

| Phenolic Hydroxyl Proton (-OH) | 4.0 - 12.0 (variable) | - |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 (variable) | - |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

For synthetic derivatives of "this compound," NMR is crucial for confirming the success of a chemical reaction and verifying the structure of the new compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule.

Chromatographic Separations for Compound Analysis and Purification (e.g., High-Performance Liquid Chromatography for biological extracts)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to the analysis and purification of "this compound" and its metabolites from biological extracts. HPLC offers high resolution, speed, and the ability to handle complex mixtures, making it an ideal method for isolating these compounds for further analysis or for quantifying their presence in biological samples.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for phenolic compounds. In RP-HPLC, a nonpolar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later.

The selection of the HPLC column and mobile phase conditions is critical for achieving optimal separation. Factors such as column particle size, length, and internal diameter, as well as the gradient of the mobile phase, are all optimized to achieve the desired resolution and analysis time. A study on a related compound, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, utilized HPLC for its analysis in human lenses, demonstrating the applicability of this technique for similar structures.

For the purification of "this compound" or its derivatives from a synthetic reaction mixture or a complex biological extract, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate larger quantities of the compound of interest.

The table below provides a hypothetical example of a reversed-phase HPLC method that could be used for the analysis of "this compound" in a biological extract.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a low percentage of B, increasing over time to elute more hydrophobic compounds |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis Detector (e.g., at 280 nm for the aromatic ring) or Mass Spectrometer |

| Injection Volume | 5 - 20 µL |

These conditions are illustrative and would require optimization for a specific application.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Hydroxyphenyl)-4-oxobutanoic acid, and how does the hydroxyl group influence reaction conditions?

- Methodological Answer : A common approach involves Knoevenagel condensation between 3-hydroxybenzaldehyde and a β-ketoester (e.g., ethyl acetoacetate) under basic conditions, followed by hydrolysis and decarboxylation. The hydroxyl group on the phenyl ring necessitates pH control to prevent premature oxidation or side reactions. For example, using mild bases like piperidine instead of strong bases (e.g., NaOH) minimizes phenolic O–H deprotonation, which could lead to polymerization . Post-synthesis, ensure thorough drying (e.g., under vacuum) to remove residual solvents, as methanol or water can interfere with subsequent steps (e.g., esterification) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine H NMR and HPLC-MS for structural validation. The hydroxyl proton (δ ~9.8 ppm, broad singlet) and ketone carbonyl (δ ~2.6–2.8 ppm, multiplet for CH groups) are key NMR markers . HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) resolves impurities from incomplete decarboxylation or residual intermediates. Quantify purity via integration of chromatographic peaks, targeting ≥95% for biological assays .

Q. What are the primary reactivity pathways of this compound under acidic or basic conditions?

- Methodological Answer : The ketone group undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones) or reduction (e.g., NaBH in methanol to yield 4-(3-hydroxyphenyl)-4-hydroxybutanoic acid). The phenolic hydroxyl group is prone to oxidation under acidic conditions; stabilize it with antioxidants (e.g., BHT) during reactions. In basic media, the hydroxyl group can participate in intramolecular cyclization , forming lactones if the carboxylate is unprotected. Monitor pH to avoid unintended side products .

Advanced Research Questions

Q. How can substituent effects on the phenyl ring be systematically studied to optimize bioactivity?

- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing analogs with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups at the 3-position. Use density functional theory (DFT) to calculate electronic parameters (e.g., Hammett σ values) and correlate them with biological data (e.g., IC values for enzyme inhibition). For example, fluorinated analogs (e.g., 4-(3-fluoro-4-hydroxyphenyl)-4-oxobutanoic acid) show enhanced binding to COX-2 due to increased electronegativity .

Q. What strategies mitigate contradictions in enzyme inhibition data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, cofactors). Standardize protocols using recombinant enzymes (e.g., human COX-2 expressed in E. coli) and include positive controls (e.g., indomethacin for COX inhibition). For time-dependent inhibition, pre-incubate the compound with the enzyme for 30 minutes before adding substrates. Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving false positives from fluorescence-based assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kynurenine-3-hydroxylase). Prioritize derivatives with lower predicted Gibbs free energy (ΔG < -8 kcal/mol). For pharmacokinetics, apply ADMET predictors (e.g., SwissADME) to optimize logP (target 1–3 for solubility) and polar surface area (<140 Å for blood-brain barrier penetration). Synthesize top candidates and validate in vitro (e.g., Caco-2 permeability assays) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound derivatives?

- Methodological Answer : Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum concentration) significantly impact results. Perform dose-response curves (0.1–100 μM) with triplicate technical replicates and normalize viability to vehicle controls. Cross-validate using clonogenic assays to assess long-term proliferation inhibition. Contradictions may also arise from impurities; re-purify compounds via recrystallization (e.g., ethanol/water) and re-test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.